N-(4-butylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
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Description
N-(4-butylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C24H25N3O2S2 and its molecular weight is 451.6. The purity is usually 95%.
BenchChem offers high-quality N-(4-butylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
A study by Gangjee et al. (2008) identified compounds related to thieno[2,3-d]pyrimidine as potent dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical enzymes in DNA synthesis and cell replication. This dual inhibitory activity suggests potential applications in cancer chemotherapy (Gangjee, Qiu, Li, & Kisliuk, 2008).
Crystal Structure Analysis
Subasri et al. (2016, 2017) contributed to the understanding of the molecular structure of related compounds through crystallographic studies. Their work on the crystal structures of various 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides revealed significant insights into the conformation and molecular interactions of these compounds, which could inform drug design and development processes (Subasri et al., 2016); (Subasri et al., 2017).
Antitumor Activity
Research by Hafez and El-Gazzar (2017) explored the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. Their findings highlight the potential of these compounds in cancer treatment, showing significant inhibitory effects on various human cancer cell lines (Hafez & El-Gazzar, 2017).
Quantum Chemical Insight and Drug Likeness
A study by Mary et al. (2020) provided a comprehensive quantum chemical insight into a related compound, focusing on its molecular structure, NBO analysis, spectroscopic characteristics, and drug likeness. This research offers valuable information for the rational design of new drugs, particularly those with antiviral properties against COVID-19 (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
Chemoselective Acetylation and Synthesis of Glutaminase Inhibitors
Other studies have focused on the synthesis of compounds with potential therapeutic applications, such as the work by Magadum and Yadav (2018) on the chemoselective acetylation of 2-aminophenol, and by Shukla et al. (2012) on the design and pharmacological evaluation of glutaminase inhibitors. These research efforts contribute to the development of novel drugs for treating various diseases (Magadum & Yadav, 2018); (Shukla et al., 2012).
properties
IUPAC Name |
N-(4-butylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S2/c1-2-3-7-17-10-12-18(13-11-17)25-21(28)16-31-24-26-20-14-15-30-22(20)23(29)27(24)19-8-5-4-6-9-19/h4-6,8-13H,2-3,7,14-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGZHBQGGIBLAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
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